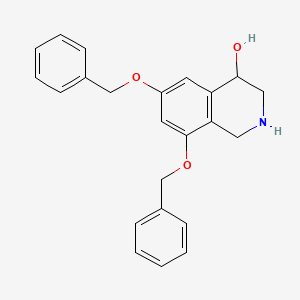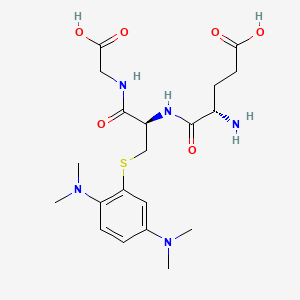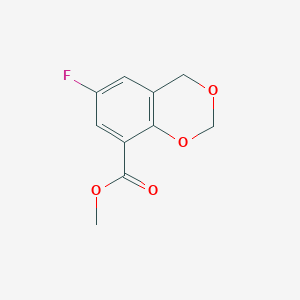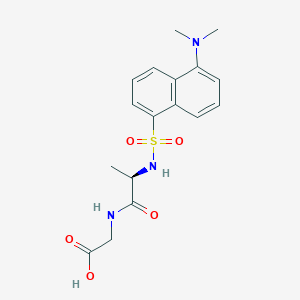
Dansyl-D-Ala-Gly
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dansyl-D-Ala-Gly is a synthetic compound that combines the dansyl group with the dipeptide D-alanine-glycine. The dansyl group, derived from dansyl chloride, is a fluorescent moiety commonly used in biochemical assays and research. The compound is often used as a substrate in enzymatic studies due to its fluorescent properties, which allow for easy detection and quantification.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dansyl-D-Ala-Gly is typically synthesized through a series of chemical reactions involving the dansylation of the dipeptide D-alanine-glycineThe reaction is carried out in an organic solvent such as acetone, with sodium bicarbonate as a base to facilitate the reaction . The final product is purified through chromatography techniques to achieve high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade purification techniques such as large-scale chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Dansyl-D-Ala-Gly undergoes various chemical reactions, including:
Substitution Reactions: The dansyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Dansylation: Dansyl chloride in acetone with sodium bicarbonate.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Various substituted dansyl derivatives.
Hydrolysis: D-alanine, glycine, and dansyl derivatives.
Scientific Research Applications
Dansyl-D-Ala-Gly has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in enzymatic studies to measure enzyme activity and kinetics.
Medicine: Utilized in drug development and pharmacokinetic studies to track the behavior of peptide-based drugs.
Industry: Applied in the development of fluorescent markers and sensors for various industrial processes.
Mechanism of Action
The primary mechanism of action of Dansyl-D-Ala-Gly involves its interaction with enzymes and other proteins. The dansyl group provides a fluorescent signal that can be detected and measured, allowing researchers to study the binding and activity of enzymes. The compound’s peptide backbone can interact with specific enzyme active sites, making it a valuable tool for studying enzyme-substrate interactions .
Comparison with Similar Compounds
Similar Compounds
- Dansyl-L-alanine cyclohexylammonium salt
- Dansylcadaverine
- N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly
Uniqueness
Dansyl-D-Ala-Gly is unique due to its specific combination of the dansyl group with the dipeptide D-alanine-glycine. This combination provides distinct fluorescent properties and enzymatic interactions that are not found in other similar compounds. Its use as a substrate in enzymatic studies and its ability to provide a clear fluorescent signal make it particularly valuable in biochemical research .
Properties
Molecular Formula |
C17H21N3O5S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[[(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C17H21N3O5S/c1-11(17(23)18-10-16(21)22)19-26(24,25)15-9-5-6-12-13(15)7-4-8-14(12)20(2)3/h4-9,11,19H,10H2,1-3H3,(H,18,23)(H,21,22)/t11-/m1/s1 |
InChI Key |
IKCPKYTWSUFCRD-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


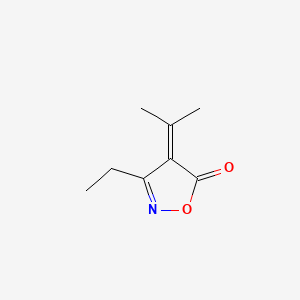
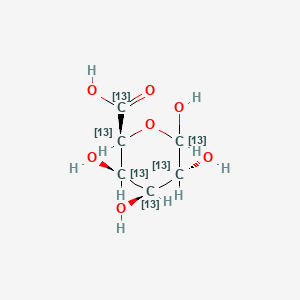


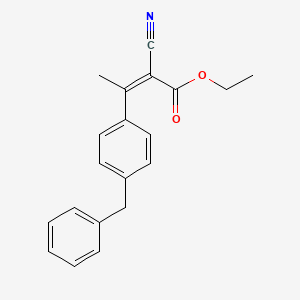
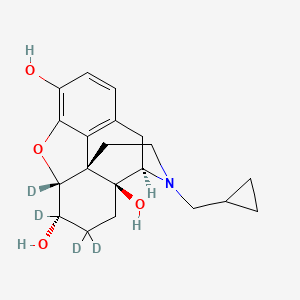
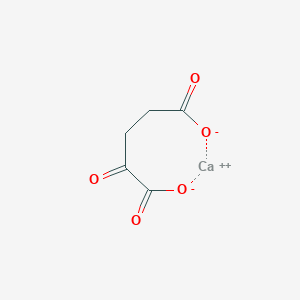
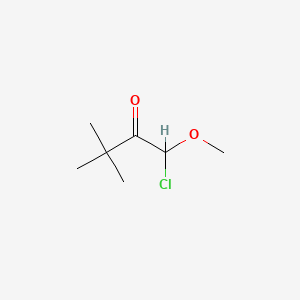

![4,6-Dimethoxy-1,3,5-triazin-2-yl 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate](/img/structure/B13838053.png)
